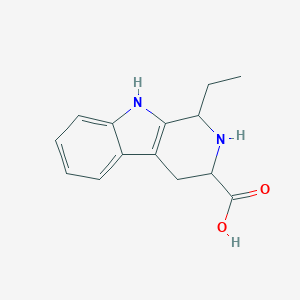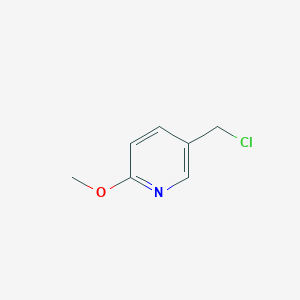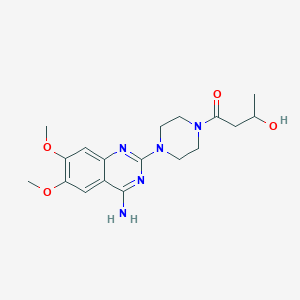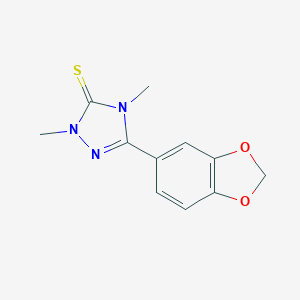
2-吡咯烷-1-基甲基-哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidin-1-ylmethyl-piperidine, also known as Piperidinylmethylpyrrolidine , is a chemical compound with the molecular formula C₁₀H₂₀N₂ . It belongs to the class of piperidine derivatives and contains both a piperidine ring and a pyrrolidine ring. The compound’s structure combines features of both these heterocyclic rings, which can influence its biological activity and properties .
Synthesis Analysis
The synthesis of 2-Pyrrolidin-1-ylmethyl-piperidine involves the reaction of a piperidine derivative (such as 1-methylpiperidine) with a pyrrolidine derivative (such as 1-chloropyrrolidine) under appropriate conditions. Specific synthetic routes may vary, but the goal is to form the desired compound by connecting the two rings through the methylene bridge .Molecular Structure Analysis
The molecular structure of 2-Pyrrolidin-1-ylmethyl-piperidine consists of a piperidine ring (a six-membered ring containing one nitrogen atom) and a pyrrolidine ring (a five-membered ring containing one nitrogen atom). The central methylene group connects these two rings. The arrangement of atoms and the presence of nitrogen atoms make it a potential pharmacophore for interactions with biological targets .Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, ring-opening reactions, and cyclizations. Its reactivity depends on the substituents attached to the rings and the reaction conditions. Researchers have explored its use in the synthesis of other compounds due to its unique ring combination .科学研究应用
Drug Discovery
Pyrrolidines are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely in drug discovery . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Biological Activity
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Green Chemistry
The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .
Synthesis of Biologically Active Compounds
Pyrrolidines and piperidines are among the most important synthetic fragments for designing drugs . They are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Targeted Kinase Inhibitors
In the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs), a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized .
Stereogenicity of Carbons
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
作用机制
The specific mechanism of action for 2-Pyrrolidin-1-ylmethyl-piperidine is context-dependent. It may act as a ligand for receptors, enzymes, or transporters due to its structural features. Further studies are needed to elucidate its precise biological targets and mechanisms .
Physical and Chemical Properties Analysis
Safety and Hazards
未来方向
属性
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJCBYJAVZCDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-ylmethyl-piperidine | |
CAS RN |
100158-63-2 |
Source


|
| Record name | 100158-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the structure of these compounds contribute to their high selectivity for the kappa opioid receptor?
A1: The research highlights the importance of specific structural features in (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives for their kappa opioid receptor selectivity. []
- Active Conformation: Computational studies and 1H NMR analysis revealed that an essential structural element for activity is a torsional angle (N1C2C7N8) of 60 degrees within the pharmacophore. This specific conformation likely facilitates optimal interaction with the kappa opioid receptor binding site. []
- Arylacetic Moiety Substitution: The presence of electron-withdrawing and lipophilic substituents in the para and/or meta positions of the arylacetic moiety significantly influences analgesic activity and kappa affinity. These substituents likely contribute to binding affinity and selectivity through electronic and hydrophobic interactions with the receptor. []
Q2: What is the significance of the observed in vivo analgesic activity of these compounds?
A2: The study demonstrates the in vivo analgesic potential of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives using the mouse tail-flick model, a standard preclinical assay for assessing pain relief. []
- Potency: One of the lead compounds, (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride (compound 14), exhibited an ED50 of 0.05 mg/kg (subcutaneous administration). This indicates that it is 25 times more potent than morphine and 16 times more potent than the established kappa ligand U-50488 in this model. []
- Therapeutic Potential: This substantial increase in potency compared to existing analgesics suggests that (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives have the potential to be developed into highly effective painkillers. Their high selectivity for the kappa opioid receptor may also translate into a reduced risk of undesirable side effects often associated with mu opioid agonists, such as morphine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)




